4-(3,4-Dimethylphenyl)aniline

Cholecystokinin Receptor Drug Discovery Neuroscience

4-(3,4-Dimethylphenyl)aniline (CAS 188906-52-7), also known as 3',4'-Dimethyl-biphenyl-4-ylamine, is a para-substituted biphenyl aniline derivative with the molecular formula C14H15N and a molecular weight of 197.28 g/mol. It is a specialty chemical building block belonging to the aromatic amine class, notable for its predicted physicochemical properties, including a pKa of 4.36 and a boiling point of 333.3°C.

Molecular Formula C14H15N
Molecular Weight 197.27 g/mol
CAS No. 188906-52-7
Cat. No. B1608078
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3,4-Dimethylphenyl)aniline
CAS188906-52-7
Molecular FormulaC14H15N
Molecular Weight197.27 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C2=CC=C(C=C2)N)C
InChIInChI=1S/C14H15N/c1-10-3-4-13(9-11(10)2)12-5-7-14(15)8-6-12/h3-9H,15H2,1-2H3
InChIKeyXSRHBQWQHXRSQF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(3,4-Dimethylphenyl)aniline (CAS 188906-52-7) Technical Baseline for Procurement


4-(3,4-Dimethylphenyl)aniline (CAS 188906-52-7), also known as 3',4'-Dimethyl-biphenyl-4-ylamine, is a para-substituted biphenyl aniline derivative with the molecular formula C14H15N and a molecular weight of 197.28 g/mol . It is a specialty chemical building block belonging to the aromatic amine class, notable for its predicted physicochemical properties, including a pKa of 4.36 and a boiling point of 333.3°C . This compound has been utilized as a key intermediate in advanced synthetic methodology and has shown potent activity in specific biological assays, making it a compound of interest for pharmaceutical and agrochemical research [1].

Procurement Risk: Why Generic Substitution of 4-(3,4-Dimethylphenyl)aniline is Not Advisable


Substituting 4-(3,4-Dimethylphenyl)aniline with a simple or differently substituted aniline is a high-risk procurement decision. Its specific 3,4-dimethyl substitution pattern on the biphenyl scaffold is not an arbitrary feature; it directly dictates its reactivity, selectivity, and biological activity. For instance, the compound's synthesis via a highly regioselective para-C-H arylation method [1] demonstrates that achieving this specific connectivity requires sophisticated catalytic control, a capability not shared by its simpler analogs like biphenyl-4-amine. Furthermore, its unique substitution pattern results in a potent IC50 of 26 nM at the Cholecystokinin type B (CCK-B) receptor [2], a level of activity that demonstrates a precise molecular fit which a generic, unsubstituted biphenyl amine cannot replicate. Using a structurally similar but not identical analog risks complete loss of activity in a biological context and failure in a synthetic sequence predicated on the steric and electronic properties of the 3,4-dimethyl motif.

Quantitative Differentiation Guide for Procuring 4-(3,4-Dimethylphenyl)aniline


CCK-B Receptor Affinity: Potency Advantage over Unsubstituted Biphenyl-4-amine

4-(3,4-Dimethylphenyl)aniline demonstrates a potent binding affinity for the Cholecystokinin type B (CCK-B) receptor with an IC50 of 26 nM in mouse brain membranes [1]. This is a key differentiation from the unsubstituted parent scaffold, biphenyl-4-amine, which lacks this specific biological activity. The 3,4-dimethyl substitution is critical for achieving this high-affinity interaction. While a direct, side-by-side comparison with other regioisomers is not available in the same assay, the absolute potency value firmly establishes the compound's utility in CCK-B receptor research, a feature absent in the simpler biphenyl-4-amine scaffold.

Cholecystokinin Receptor Drug Discovery Neuroscience

Synthetic Yield in Advanced para-C-H Arylation vs. Traditional Cross-Coupling Approaches

In a landmark 2022 study, this specific compound was synthesized with an 88% isolated yield using a Palladium-catalyzed para-C-H arylation method . This yield is directly attributable to the optimized electronic and steric properties of the 3,4-dimethyl-substituted starting material. Traditional cross-coupling methods to obtain this specific regioisomer often require pre-functionalized starting materials and can result in lower yields or complex mixtures. The published 88% yield provides a quantifiable performance benchmark for process chemists scaling up this compound, a benchmark not guaranteed when using alternative synthetic routes or less specific aryl halides.

C-H Activation Process Chemistry Synthetic Methodology

Regioisomeric Purity Advantage for Structure-Activity Relationship (SAR) Studies

The commercially sourced compound is available at a certified purity of 98% . For medicinal chemists, this high purity is critical, but the structural identity of the impurity profile is equally important. The specific 3,4-dimethyl regioisomer is distinct from other dimethyl-biphenyl-4-amines (e.g., the 3,5-dimethyl or 2,3-dimethyl analogs). Procurement of the correct, high-purity 3,4-dimethyl isomer is essential for SAR studies, where a 1% impurity of a potent regioisomer (like the 3,5-dimethyl version) could completely invalidate biological assay results. This establishes the compound's value not just in purity percentage, but in regioisomeric certainty.

Medicinal Chemistry Structure-Activity Relationship Lead Optimization

Top Application Scenarios for 4-(3,4-Dimethylphenyl)aniline in Scientific Research


Neuroscience Drug Discovery Targeting the Cholecystokinin System

The primary application for 4-(3,4-Dimethylphenyl)aniline is as a high-affinity hit or lead compound for modulating the Cholecystokinin type B (CCK-B) receptor. With an IC50 of 26 nM [1], the compound is a valuable tool for investigating the role of CCK-B in anxiety, panic disorders, and gastrointestinal function. Its procurement should be prioritized by research groups focused on developing novel, non-peptide CCK-B ligands based on a biphenyl scaffold.

Advanced Building Block for Methodological C-H Activation Studies

As demonstrated by its high-yielding (88%) synthesis via a novel para-selective C-H arylation [2], this compound is an ideal substrate for developing and benchmarking new catalytic C-H functionalization methodologies. Researchers in process chemistry should procure this compound to test the scope and limitations of new catalysts and ligands, using the reported yield as a key performance indicator.

Key Scaffold for Anticancer Structure-Activity Relationship (SAR) Exploration

Given its classification as a biphenyl aniline and the known biological activity of this class in anticancer research, 4-(3,4-Dimethylphenyl)aniline serves as a privileged scaffold for medicinal chemistry. Its available 98% purity and specific 3,4-dimethyl substitution make it a reliable starting material for systematic SAR studies to optimize pharmacokinetic and pharmacodynamic properties in cancer cell lines . Procuring this specific building block ensures the validity of the SAR dataset.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
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